molecular formula C6H9N5O3 B2367627 2-(4-Nitro-pyrazol-1-yl)-propionic acid hydrazide CAS No. 959059-55-3

2-(4-Nitro-pyrazol-1-yl)-propionic acid hydrazide

Cat. No. B2367627
M. Wt: 199.17
InChI Key: ACSPBMYSYIOKHL-UHFFFAOYSA-N
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Description

2-(4-Nitro-1H-pyrazol-1-yl)butanehydrazide, also known as 2-(4-Nitro-pyrazol-1-yl)-butyric acid hydrazide, is a useful research chemical . It has a molecular weight of 213.19 and a molecular formula of C7H11N5O3 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: CCC(C(=O)NN)N1C=C(C=N1)N+[O-] and the InChI string: InChI=1S/C7H11N5O3/c1-2-6(7(13)10-8)11-4-5(3-9-11)12(14)15/h3-4,6H,2,8H2,1H3,(H,10,13) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 465.2±25.0 ℃ at 760 mmHg and a density of 1.6±0.1 g/cm3 . It has a complexity of 254 and a topological polar surface area of 119 . The compound is canonicalized and has one covalently-bonded unit . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Synthesis of Novel Derivatives

A significant application of 2-(4-Nitro-pyrazol-1-yl)-propionic acid hydrazide is in the synthesis of novel heterocyclic compounds. For instance, Žirgulevičiūtė et al. (2015) conducted a study where various derivatives, including pyrazole, pyrrole, and triazine derivatives, were synthesized using similar compounds. The derivatives exhibited promising antibacterial activity, particularly 1-(4-hydroxyphenyl)-N¢-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbo-hydrazide, demonstrating the highest antibacterial activity (Ž. Žirgulevičiūtė et al., 2015).

Formation of Pyrazole Derivatives

Takagi et al. (1987) explored the reaction of 2-methyl-3-nitrochromone with acid hydrazides leading to the formation of pyrazole derivatives. These compounds, upon reduction, yielded corresponding amino derivatives, indicating potential applications in various chemical processes (Takagi et al., 1987).

Heterocyclic Synthesis

In the field of heterocyclic synthesis, Ismaeil (2022) highlighted the use of hydrazide for the preparation of pyrazole during reactions with ethyl acetoacetate. This showcases the versatility of hydrazide compounds in synthesizing a variety of heterocyclic structures (E. I. Ismaeil, 2022).

Antibacterial Applications

Several studies have also indicated the potential antibacterial applications of compounds synthesized from hydrazide derivatives. For instance, Wujec et al. (2009) explored the antibacterial activity of compounds derived from the hydrazide of (4-nitroimidazol-1-yl)acetic acid. Their findings highlight the potential of these compounds in developing new antibacterial agents (M. Wujec et al., 2009).

Antitumor Activity

Moreover, compounds synthesized from acid hydrazide derivatives have been evaluated for their antitumor activity. Ramadan et al. (2020) synthesized pyrrolone derivatives from pyrazolyl-2(3H)-furanone, which showed significant potency against human carcinoma cell lines, indicating potential applications in cancer research (S. K. Ramadan et al., 2020).

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4(6(12)9-7)10-3-5(2-8-10)11(13)14/h2-4H,7H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSPBMYSYIOKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Citations

For This Compound
1
Citations
A Swargiary, M Daimari - Clinical Phytoscience, 2020 - clinphytoscience.springeropen.com
The practice of ethnomedicine remains to be the primary source of healthcare in many parts of the world, especially among the tribal communities. However, there is a lack of scientific …

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